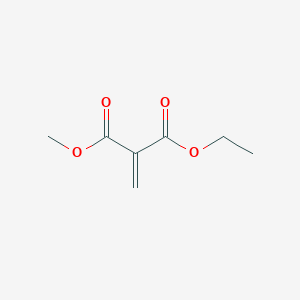
Ethyl methyl methylidenepropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl methyl methylidenepropanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is known for its unique structure, which includes a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. Esters like this compound are widely used in various applications due to their distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl methyl methylidenepropanedioate can be synthesized through the reaction of acids with alcohols. One common method involves the reaction of acetic acid with ethanol to produce ethyl acetate, which can then be further modified to obtain this compound . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts like sulfuric acid or other strong acids are commonly used to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl methyl methylidenepropanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Alkylation: Alkyl halides and strong bases like sodium ethoxide.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Alkylation: Substituted esters with new carbon-carbon bonds
Wissenschaftliche Forschungsanwendungen
Ethyl methyl methylidenepropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of ethyl methyl methylidenepropanedioate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity and leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl methyl methylidenepropanedioate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific structure and reactivity. Similar compounds include:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry
This compound stands out due to its specific applications and the unique chemical reactions it undergoes.
Eigenschaften
CAS-Nummer |
65132-79-8 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
1-O-ethyl 3-O-methyl 2-methylidenepropanedioate |
InChI |
InChI=1S/C7H10O4/c1-4-11-7(9)5(2)6(8)10-3/h2,4H2,1,3H3 |
InChI-Schlüssel |
ROEJTVNKSSSJHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


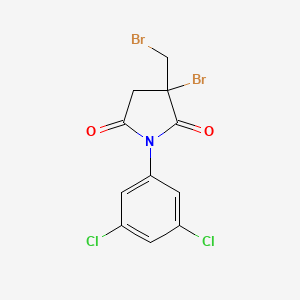
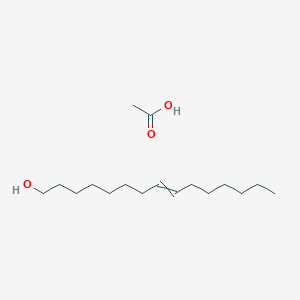
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)

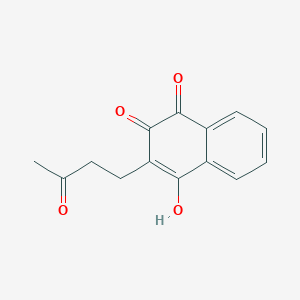
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
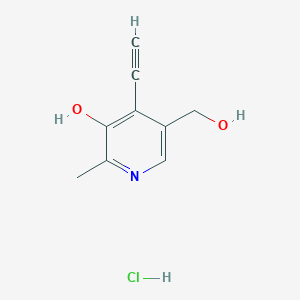


![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
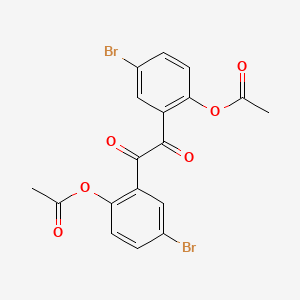

![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)
